![molecular formula C12H22O2Si B1148818 (5-BICYCLO[2.2.1]HEPT-2-ENYL)METILDIETOXISILANO CAS No. 113276-73-6](/img/new.no-structure.jpg)
(5-BICYCLO[2.2.1]HEPT-2-ENYL)METILDIETOXISILANO
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
(5-BICYCLO[2.2.1]HEPT-2-ENYL)METHYLDIETHOXYSILANE has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various organosilicon compounds . In biology, it is used in the modification of biomolecules to enhance their stability and functionality . In medicine, it is explored for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules . In industry, it is used as a coupling agent to improve the adhesion between organic and inorganic materials .
Métodos De Preparación
The synthesis of (5-BICYCLO[2.2.1]HEPT-2-ENYL)METHYLDIETHOXYSILANE involves the reaction of norbornene with methyldiethoxysilane under specific conditions . The reaction is typically carried out in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
(5-BICYCLO[2.2.1]HEPT-2-ENYL)METHYLDIETHOXYSILANE undergoes various chemical reactions, including hydrolysis, oxidation, and substitution . Common reagents used in these reactions include water, oxygen, and various halogens . The hydrolysis of this compound results in the formation of ethanol, which can further undergo oxidation to form acetaldehyde and acetic acid . Substitution reactions may involve the replacement of the ethoxy groups with other functional groups, leading to the formation of different organosilicon compounds .
Mecanismo De Acción
The mechanism of action of (5-BICYCLO[2.2.1]HEPT-2-ENYL)METHYLDIETHOXYSILANE involves its ability to form stable bonds with various substrates . The hydrolyzable ethoxy groups react with siliceous surfaces and other oxides, forming stable condensation products . This reaction alters the wetting or adhesion characteristics of the substrate, making it useful in various applications . The compound’s ability to modify the interfacial region and significantly affect the covalent bond between organic and inorganic materials is a key aspect of its mechanism of action .
Comparación Con Compuestos Similares
Similar compounds to (5-BICYCLO[2.2.1]HEPT-2-ENYL)METHYLDIETHOXYSILANE include (5-BICYCLO[2.2.1]HEPT-2-ENYL)TRIETHOXYSILANE and [(5-BICYCLO[2.2.1]HEPT-2-ENYL)ETHYL]TRIMETHOXYSILANE . These compounds share similar structural features but differ in the number and type of ethoxy groups attached to the silicon atom . The unique aspect of (5-BICYCLO[2.2.1]HEPT-2-ENYL)METHYLDIETHOXYSILANE is its specific combination of a norbornene ring with methyldiethoxysilane, which imparts distinct chemical properties and reactivity .
Propiedades
Número CAS |
113276-73-6 |
|---|---|
Fórmula molecular |
C12H22O2Si |
Peso molecular |
226.38738 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl (1R*,2R*,4S*,5S*)-4-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1148735.png)
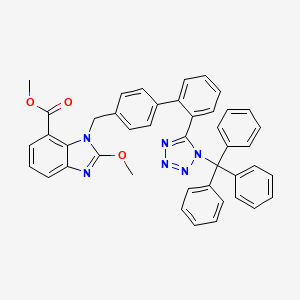
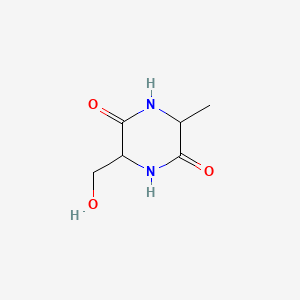
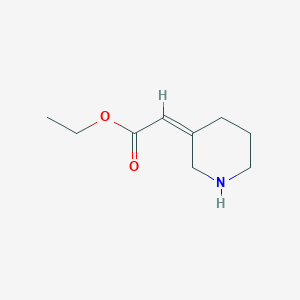
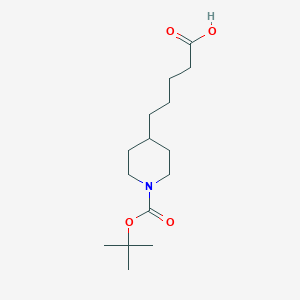
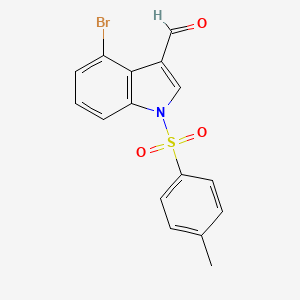
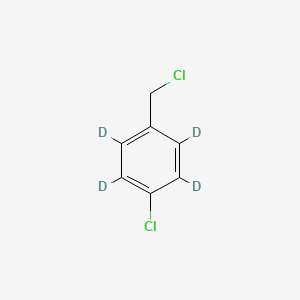
![6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1148755.png)
